6-amino-4-fluoropyridine-3-carboxylic acid
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Overview
Description
6-amino-4-fluoropyridine-3-carboxylic acid is a fluorinated pyridine derivative. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 3,5-dichloro-2,4,6-trifluoropyridine with sodium methoxide, followed by further reactions to introduce the amino group . The reaction conditions often include the use of palladium catalysts and specific temperature controls to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of fluorinated pyridine derivatives, including 6-amino-4-fluoropyridine-3-carboxylic acid, often involves large-scale chemical reactions with stringent control over reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-amino-4-fluoropyridine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, sodium methoxide, and various oxidizing or reducing agents. The reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of fluorinated pyridine derivatives with different functional groups .
Scientific Research Applications
6-amino-4-fluoropyridine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioactivity.
Industry: The compound is used in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-4-fluoropyridine-3-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to bind to enzymes and receptors, potentially altering their activity. The amino group can participate in hydrogen bonding and other interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine: A closely related analog used in nicotinic receptor studies.
3,5-dichloro-2,4,6-trifluoropyridine: A precursor in the synthesis of various fluorinated pyridine derivatives.
Uniqueness
6-amino-4-fluoropyridine-3-carboxylic acid is unique due to its specific combination of fluorine and amino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
CAS No. |
1805876-31-6 |
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Molecular Formula |
C6H5FN2O2 |
Molecular Weight |
156.1 |
Purity |
95 |
Origin of Product |
United States |
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